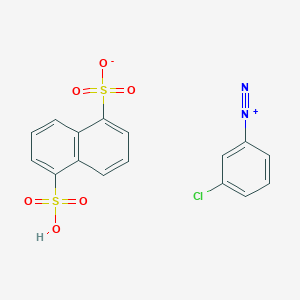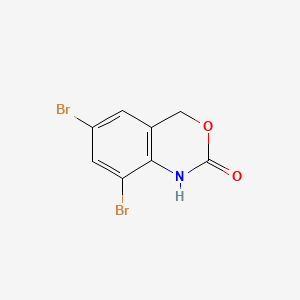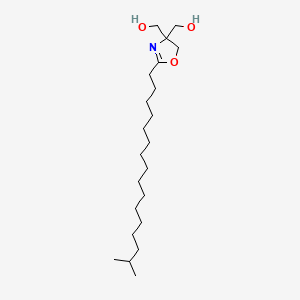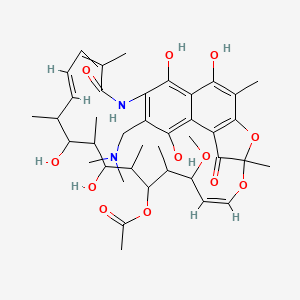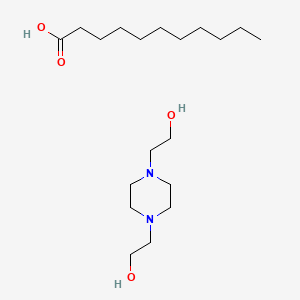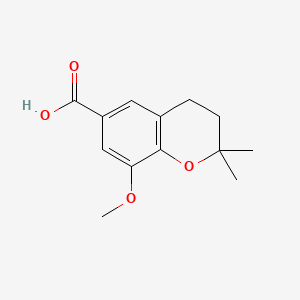
1H-Imidazole, 1-((3,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 1-((3,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
準備方法
The synthesis of 1H-Imidazole, 1-((3,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step reactions. One common method starts with the condensation of 1H-imidazole and 4-chloromethylbenzaldehyde, followed by further synthetic steps to introduce the dichlorophenyl and phenyl-pyrrol groups . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the phenyl or pyrrol rings.
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The dichlorophenyl and phenyl-pyrrol groups contribute to its binding affinity and specificity, allowing it to interact with a wide range of biological targets .
類似化合物との比較
When compared to other imidazole derivatives, 1H-Imidazole, 1-((3,4-dichlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- stands out due to its unique structural features and diverse reactivity. Similar compounds include:
2-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole: Known for its anticancer activity.
Diphenyl-1H-imidazole: Explored for its antiviral properties.
1,4-Disubstituted imidazoles: Commonly used in various chemical and biological applications.
These compounds share the imidazole core but differ in their substituents, leading to variations in their chemical behavior and applications.
特性
CAS番号 |
170938-60-0 |
|---|---|
分子式 |
C20H15Cl2N3 |
分子量 |
368.3 g/mol |
IUPAC名 |
1-[(3,4-dichlorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C20H15Cl2N3/c21-18-7-6-15(10-19(18)22)20(25-9-8-23-13-25)17-12-24-11-16(17)14-4-2-1-3-5-14/h1-13,20,24H |
InChIキー |
QDEDFXAQPPQYEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC(=C(C=C3)Cl)Cl)N4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


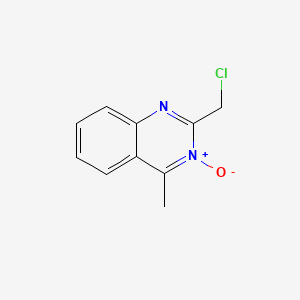
![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)
